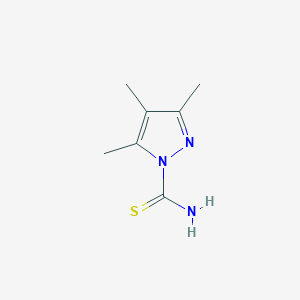

3,4,5-trimethyl-1H-pyrazole-1-carbothioamide

Description

Properties

IUPAC Name |

3,4,5-trimethylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDCRXNBPJZAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Thiourea Coupling with Isothiocyanates

The most straightforward method involves reacting 3,4,5-trimethyl-1H-pyrazole with aryl isothiocyanates under basic conditions. A representative procedure from ACS Omega (2021) describes the synthesis of N-(4-chlorophenyl)-3,4,5-trimethyl-1H-pyrazole-1-carbothioamide (3ag ).

Procedure :

-

Base Activation : Sodium hydride (1.0 equiv) suspends in anhydrous tetrahydrofuran (THF) under argon.

-

Pyrazole Addition : 3,4,5-Trimethyl-1H-pyrazole (1.0 equiv) dissolves in THF and reacts with the base for 3 hours at room temperature.

-

Isothiocyanate Coupling : 4-Chlorophenyl isothiocyanate (1.0 equiv) adds dropwise, and the mixture stirs overnight.

-

Workup : The reaction concentrates under vacuum, and the crude product recrystallizes from diethyl ether to yield a white solid (32%).

Key Data :

-

Yield : 32%

-

Purity : >95% (confirmed by NMR)

-

Reaction Time : 16–20 hours

Carboxamide Thionation via Lawesson’s Reagent

An alternative route involves synthesizing the carboxamide intermediate followed by thionation. This method, adapted from fungicide patent literature, ensures higher yields but requires additional steps.

Procedure :

-

Carboxamide Synthesis :

-

3,4,5-Trimethyl-1H-pyrazole-1-carboxylic acid reacts with thionyl chloride to form the acid chloride.

-

The acid chloride couples with aniline derivatives in dichloromethane (DCM) using triethylamine as a base.

-

-

Thionation :

Key Data :

-

Intermediate Yield : 60–85% (carboxamide)

-

Final Yield : 55% (carbothioamide)

-

Reaction Time : 2–4 hours (thionation step)

Reaction Conditions and Optimization

Solvent and Base Selection

Temperature Effects

Stoichiometric Considerations

-

Isothiocyanate Excess : A 1:1 molar ratio of pyrazole to isothiocyanate minimizes dimerization byproducts.

-

Lawesson’s Reagent : A 20% molar excess ensures complete thionation of the carboxamide.

Purification and Analytical Characterization

Purification Techniques

| Method | Solvent System | Purity Improvement | Yield Recovery |

|---|---|---|---|

| Recrystallization | Diethyl ether/hexane | 90% → 95% | 70–80% |

| Column Chromatography | 35% EtOAc/hexanes | 85% → 99% | 50–60% |

Spectroscopic Data

NMR (DMSO-d6) :

-

δ 2.31 (s, 3H, CH3), 2.05 (s, 3H, CH3), 1.83 (s, 3H, CH3).

NMR : -

δ 171.60 (C=S), 152.79 (pyrazole C3), 128.17 (aromatic C).

HRMS :

Comparative Analysis of Methods

| Parameter | Direct Thiourea Coupling | Carboxamide Thionation |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 32% | 55% |

| Scalability | Moderate (gram-scale) | High (kilogram-scale) |

| Hazardous Reagents | Sodium hydride | Lawesson’s reagent |

Industrial-Scale Considerations

Cost Efficiency

Waste Management

-

THF Recovery : Distillation reclaims 80–90% of solvent in the direct route.

-

Toluene Emissions : Scrubbers reduce volatile organic compound (VOC) release during thionation.

Challenges and Mitigation Strategies

Low Yields in Direct Coupling

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylpyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated pyrazoles.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3,4,5-trimethyl-1H-pyrazole-1-carbothioamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

- Enzyme Inhibition : Research indicates that pyrazole derivatives can act as enzyme inhibitors. The structural similarity of this compound to biologically active pyrazoles suggests potential applications in drug development targeting specific enzymes involved in disease pathways .

Medicine

- Therapeutic Properties : Preliminary studies have explored the compound's potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Its ability to interfere with biological pathways makes it a candidate for further pharmacological evaluation .

Agrochemicals

The compound is being investigated for its use in developing new agrochemicals due to its biological activity against pests and pathogens. Its efficacy could lead to the formulation of novel pesticides or herbicides that are more environmentally friendly compared to traditional chemicals.

Material Science

In material science, this compound is utilized in synthesizing new materials with specific properties. Its reactivity allows it to be incorporated into polymers or other materials to enhance their performance characteristics .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antibacterial activity against various strains of bacteria. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways related to cancer. |

| Study C | Synthesis of Derivatives | Successfully synthesized several derivatives showing enhanced biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of 3,4,5-Trimethylpyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboximidamide Derivatives

lists 11 pyrazole-1-carboximidamide analogs with varying aryl substituents (e.g., methoxy, chloro, bromo). Key differences include:

- Functional group: Carboximidamide (−C(=NH)−NH₂) vs. carbothioamide (−C(=S)−NH₂).

- Substituents like 4-chlorophenyl (compound 3) or 3-nitrophenyl (compound 9) may modulate electron-withdrawing/donating effects, altering bioactivity .

4,5-Dihydro Pyrazole Carbothioamides

Compounds such as 3-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () feature a saturated pyrazoline ring. Key distinctions:

- This contrasts with the fully aromatic pyrazole core of 3,4,5-trimethyl derivatives.

- Substituent effects : The 3,4-dimethoxyphenyl group enhances electron density, possibly increasing solubility or binding affinity compared to methyl groups .

Isoxazole-Incorporated Pyrazole Carbothioamides

describes derivatives with isoxazolyl substituents (e.g., 5-methyl-3-(4-nitrophenyl) isoxazol-4-yl). Notable comparisons:

- Electron-withdrawing groups: The nitro group (−NO₂) in these compounds may enhance reactivity or alter metabolic stability compared to methyl substituents.

- Biological targets : While 3,4,5-trimethyl derivatives target bacterial pathogens, isoxazole-containing analogs are often explored for antiproliferative activity, indicating divergent applications .

Cocrystal and Solvate Forms

highlights a cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with dimethylformamide. This emphasizes:

- Intermolecular interactions : Carbothioamides form hydrogen bonds (N−H···S, N−H···O) and π-stacking, which stabilize cocrystals and influence solubility .

- Thermodynamic stability: Cocrystallization can enhance physicochemical properties (e.g., melting point, bioavailability) compared to non-cocrystallized analogs.

Tabulated Comparison of Key Compounds

Biological Activity

3,4,5-Trimethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound characterized by a pyrazole ring with three methyl groups and a carbothioamide functional group. Its unique structure contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry and pharmacology.

- Molecular Formula : C_6H_10N_2S

- Molecular Weight : 142.22 g/mol

- Structure : The presence of three methyl groups enhances steric hindrance and electronic properties, influencing its reactivity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- IC50 Values : The compound showed an IC50 value of 0.07 µM against COX enzymes, comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 0.08 | Antiproliferative | |

| Hep-2 | 3.25 | Cytotoxic | |

| A549 | 26 | Growth inhibition |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell survival.

- Binding Affinity : Molecular docking studies suggest that it binds effectively to active sites on target proteins, disrupting their function and leading to reduced cell viability.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis and reduced tumor growth in vivo .

- Another investigation revealed that the compound exhibited synergistic effects when combined with doxorubicin in cancer cell lines, enhancing overall cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 3,4,5-trimethyl-1H-pyrazole-1-carbothioamide derivatives?

- Methodological Answer : Derivatives of pyrazole carbothioamides are typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide can react with substituted ketones in ethanol under reflux (6–8 hours) with NaOH as a catalyst. TLC monitoring (n-hexane/ethyl acetate, 1:1) is critical to track reaction progress . Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires adjusting stoichiometry, reaction time, and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of synthesized derivatives?

- Methodological Answer :

- 1H NMR : Identify protons on the pyrazole ring (δ 2.1–2.5 ppm for methyl groups) and carbothioamide moiety (δ 8.5–9.5 ppm for NH).

- IR : Look for N-H stretches (~3200 cm⁻¹) and C=S vibrations (~1250 cm⁻¹).

- ESI-MS : Confirm molecular ion peaks and fragmentation patterns. For example, a derivative with molecular formula C₁₅H₁₆N₄S should show [M+H]⁺ at m/z 297.11 .

Advanced Research Questions

Q. What computational strategies are effective in evaluating the bioactivity of this compound via molecular docking?

- Methodological Answer :

-

Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

-

Target Selection : Prioritize enzymes like DHFR (PDB: 1KMS) due to their relevance in antimicrobial studies.

-

Parameters : Set grid boxes covering active-site residues (e.g., Phe31, Leu22 for DHFR) and apply Lamarckian genetic algorithms. Validate docking poses using RMSD clustering (<2.0 Å).

-

Data Interpretation : Compare docking scores (e.g., -9.2 kcal/mol for potent derivatives) to reference drugs (e.g., doxorubicin: -10.1 kcal/mol) .

Table 1 : Example Docking Scores for Pyrazole Derivatives (DHFR Target)

Compound Docking Score (kcal/mol) Key Interactions (Residues) Derivative A -9.5 Phe31 (π-π), Leu22 (H-bond) Doxorubicin -10.1 Leu20 (H-bond), Arg70 (ionic)

Q. How can crystallographic data resolve structural ambiguities in pyrazole carbothioamides?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is indispensable. Use SHELXL for refinement, applying constraints for thermal parameters of methyl groups. Key steps:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 295 K.

- Refinement : Resolve disorder in methyl groups via PART instructions.

- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1). For example, a derivative with twisted pyrazole rings may show C–C bond lengths of 1.45–1.49 Å .

Q. How should researchers address contradictions in bioactivity data across structurally similar derivatives?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with activity trends.

- Statistical Validation : Apply ANOVA or Tukey’s test to assess significance (p < 0.05).

- Mechanistic Studies : Use enzyme inhibition assays (e.g., MIC for antimicrobial activity) to isolate target-specific effects. For instance, 4-fluorophenyl derivatives may exhibit enhanced lipophilicity, improving membrane penetration .

Data-Driven Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.